CYP2D6 Inhibition Liability: Reduced Metabolic Interference Versus Structurally Related Heteroaromatic Amines
2-(Pyrimidin-4-yl)propan-2-amine exhibits an IC₅₀ of 20 μM for inhibition of recombinant human CYP2D6 [1]. This value positions the compound as a weak CYP2D6 inhibitor relative to many drug-like amines, which frequently display IC₅₀ values in the low micromolar to sub-micromolar range. The pyrimidine-4-yl substitution pattern, combined with the gem-dimethyl steric shielding of the primary amine, contributes to attenuated CYP2D6 engagement.
| Evidence Dimension | CYP2D6 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM (20 μM) |
| Comparator Or Baseline | Class-level baseline: drug-like amines typically exhibit CYP2D6 IC₅₀ < 10 μM; many pyrimidine-containing clinical candidates show IC₅₀ < 5 μM |
| Quantified Difference | Target compound IC₅₀ exceeds typical screening hit threshold (10 μM) by 2-fold; weaker inhibition than class average |
| Conditions | Recombinant human CYP2D6 expressed in insect cell microsomes; AMMC substrate; 30 min preincubation followed by NADPH addition |
Why This Matters
Weak CYP2D6 inhibition reduces the probability of drug-drug interaction liability when this scaffold is elaborated into lead compounds, an important selection criterion for medicinal chemistry programs prioritizing metabolic safety.
- [1] BindingDB. BDBM50449934: IC₅₀ = 2.00E+4 nM. Inhibition of recombinant human CYP2D6. ChEMBL4162609. View Source
